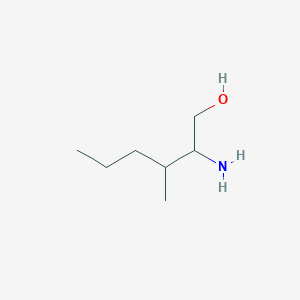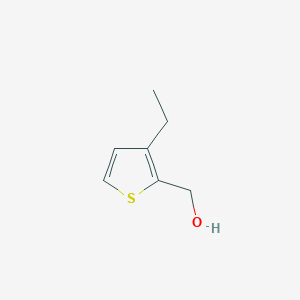
(3-Ethylthiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethylthiophen-2-yl)methanol is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group attached to the third carbon of the thiophene ring and a methanol group attached to the second carbon. Thiophenes are known for their stability and are widely used in various fields, including pharmaceuticals, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylthiophen-2-yl)methanol typically involves the introduction of an ethyl group to the thiophene ring followed by the addition of a methanol group. One common method is the Friedel-Crafts alkylation, where ethyl chloride reacts with thiophene in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ethylthiophene can then be subjected to a Grignard reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.
化学反应分析
Types of Reactions: (3-Ethylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The thiophene ring can be reduced to a tetrahydrothiophene derivative using hydrogenation.
Substitution: Halogenation can occur at the thiophene ring using halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: (3-Ethylthiophen-2-yl)carboxylic acid.
Reduction: Tetrahydro-(3-ethylthiophen-2-yl)methanol.
Substitution: 5-Bromo-(3-ethylthiophen-2-yl)methanol.
科学研究应用
(3-Ethylthiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of (3-Ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
相似化合物的比较
Thiophene-2-methanol: Lacks the ethyl group, making it less hydrophobic.
3-Methylthiophene-2-methanol: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
2-Ethylthiophene: Lacks the methanol group, limiting its applications in certain chemical reactions.
Uniqueness: (3-Ethylthiophen-2-yl)methanol is unique due to the presence of both an ethyl and a methanol group, which enhances its versatility in chemical synthesis and its potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
属性
CAS 编号 |
139502-02-6 |
|---|---|
分子式 |
C7H10OS |
分子量 |
142.22 g/mol |
IUPAC 名称 |
(3-ethylthiophen-2-yl)methanol |
InChI |
InChI=1S/C7H10OS/c1-2-6-3-4-9-7(6)5-8/h3-4,8H,2,5H2,1H3 |
InChI 键 |
ZVSCUUIVFHMDGJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)

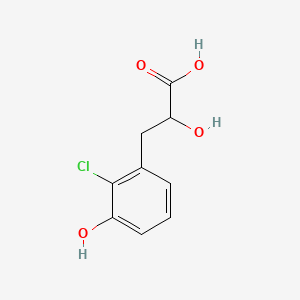
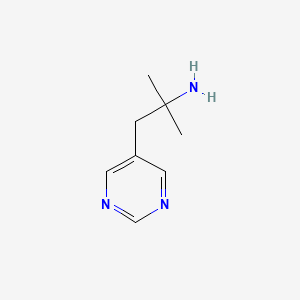
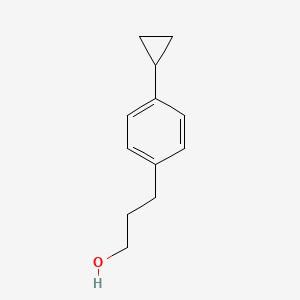
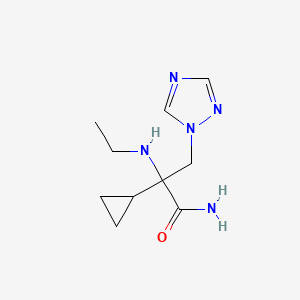
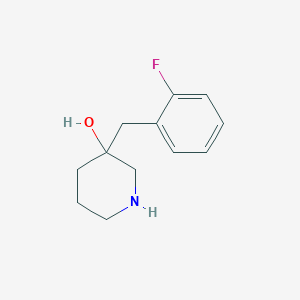
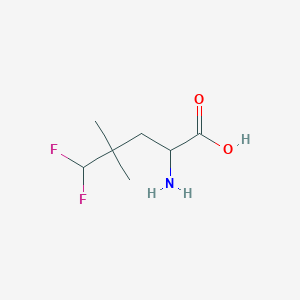


![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)


